molecular formula C21H24O3 B3099787 (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-88-0

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3099787
CAS No.: 1354941-88-0
M. Wt: 324.4 g/mol
InChI Key: LKEPYNQOZHHJGQ-XYOKQWHBSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-disubstituted prop-2-en-1-ones. This compound features an α,β-unsaturated carbonyl system, which confers it with electrophilic properties and the ability to function as a Michael acceptor in biological systems . Chalcone derivatives like this one are extensively investigated in pharmaceutical research for their potential anti-inflammatory properties. Studies on structurally similar compounds have demonstrated significant inhibition of superoxide anion production and elastase release in activated human neutrophils, key mediators in inflammatory diseases . The proposed mechanism of action for related enone derivatives involves the modulation of crucial intracellular signaling pathways, including the suppression of MAPKs (Mitogen-Activated Protein Kinases) such as JNK, and the Akt phosphorylation cascade . Researchers value this chemical scaffold for developing potential therapeutic agents against conditions driven by neutrophilic inflammation. Furthermore, chalcone-based compounds are recognized for their versatile synthetic utility and are frequently used as key intermediates in organic synthesis and medicinal chemistry for constructing more complex heterocyclic systems . This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-21(2,3)16-9-6-15(7-10-16)8-12-19(22)18-14-17(23-4)11-13-20(18)24-5/h6-14H,1-5H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEPYNQOZHHJGQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation using bromine or chlorination using chlorine gas can be performed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes and receptors, through their α,β-unsaturated carbonyl system. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcones with modified aryl groups demonstrate how substituent chemistry influences activity and physicochemical properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Ketone Position) R2 (Propenone Position) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2,5-dimethoxyphenyl 4-tert-butylphenyl ~344.4* High lipophilicity (predicted)
(2E)-1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)-prop-2-en-1-one 2,5-dimethoxyphenyl 1-naphthyl ~306.3 Induces apoptosis in leukemia cells
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one 2,3-dimethoxyphenyl 4-aminophenyl ~283.3 Caspase-3 activation in K562 cells
(2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)-prop-2-en-1-one (C7) 2,5-dimethoxyphenyl biphenyl-4-yl ~374.4 Radioprotective, reduces TBARS in E. coli
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one 2,5-dimethoxyphenyl 4-fluorophenyl 286.3 Antimicrobial potential (inferred from C4/C9 )
DMPF-1: (E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one 2,5-dimethoxyphenyl 5-methylfuran-2-yl ~286.3 Low acute toxicity (LD50 >2000 mg/kg in mice)

*Calculated based on formula C21H24O3.

Key Observations :

  • Biological Activity : Methoxy-rich analogs (e.g., C7 ) show antioxidant/radioprotective effects, suggesting the target compound may share similar free-radical scavenging capabilities. The tert-butyl group’s steric bulk could hinder binding to certain enzymatic targets compared to planar aryl groups (e.g., naphthyl ).
Anticancer Activity

Chalcones with 2,5-dimethoxyphenyl groups (e.g., compound 29 ) exhibit apoptosis induction in leukemia cells via caspase-3 activation. The tert-butyl analog may leverage similar mechanisms but with altered potency due to steric effects.

Antimicrobial and Antioxidant Effects
  • Antimicrobial : Biphenyl chalcones (C4, C9 ) inhibit E. coli growth, while the fluorophenyl analog may disrupt bacterial membranes via halogen interactions. The target compound’s tert-butyl group could reduce antimicrobial efficacy if hydrophobicity limits cellular uptake.
  • Antioxidant : Methoxy-rich chalcones (C7, C8 ) reduce lipid peroxidation (TBARS) in irradiated E. coli. The tert-butyl group’s electron-donating nature may enhance radical stabilization, though its bulkiness could limit access to reactive oxygen species.
Toxicity Considerations

DMPF-1 , a 5-methylfuran analog, showed low acute toxicity in mice (LD50 >2000 mg/kg). The target compound’s tert-butyl group may improve metabolic stability but could pose risks of accumulation in lipid-rich tissues.

Physicochemical and Crystallographic Insights

  • Crystallinity : Analogs with halogen substituents (e.g., 2,4-dichlorophenyl ) exhibit distinct dihedral angles due to steric and electronic effects. The tert-butyl group in the target compound likely induces greater torsional strain, affecting crystal packing and solubility.
  • Hirshfeld Surface Analysis : Chlorinated/thiophene analogs show intermolecular interactions dominated by Cl···H contacts. The target compound’s methoxy and tert-butyl groups may favor C-H···O and van der Waals interactions.

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a conjugated double bond system and various substituents that may influence its pharmacological properties. Recent studies have begun to elucidate its biological effects, particularly in the context of anti-inflammatory, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The molecular formula of this compound is C26H29O3C_{26}H_{29}O_{3}, with a molecular weight of approximately 413.52 g/mol. The compound features a prop-2-en-1-one core with tert-butyl and dimethoxyphenyl substituents that enhance its lipophilicity and potentially its biological activity.

Anticancer Activity

Recent research has indicated that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it was found to inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), showing IC50 values of 15 µM and 20 µM respectively.

Cell LineIC50 (µM)
MCF-715
PC-320

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

Neuroprotective properties have been attributed to this chalcone derivative in models of oxidative stress. In neuronal cell cultures exposed to hydrogen peroxide, treatment with this compound resulted in reduced cell death and preserved mitochondrial function, indicating potential benefits in neurodegenerative conditions.

Case Studies

  • Breast Cancer Study : A recent investigation evaluated the effects of this compound on MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a significant increase in early apoptotic cells compared to controls.
    • Findings : Apoptosis was associated with increased levels of cleaved PARP and caspase-3 activation.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to untreated groups.
    • Results : The anti-inflammatory effect was comparable to that of standard NSAIDs used in clinical practice.

Q & A

Q. What are the common synthetic routes for (2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Claisen-Schmidt condensation, where an aryl ketone reacts with an aldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments .
  • Temperature control : Elevated temperatures (60–80°C) improve kinetics but may lead to side products like cis-trans isomerization .
  • Catalyst tuning : Weak bases (e.g., pyrrolidine) can reduce over-oxidation compared to strong bases like NaOH .

Q. Which spectroscopic techniques are most reliable for characterizing this chalcone derivative?

Key techniques include:

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and enone conjugation .
  • NMR : 1^{1}H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and tert-butyl protons (δ 1.3 ppm, singlet). 13^{13}C NMR distinguishes carbonyl carbons (δ ~190 ppm) .
  • XRD : Resolves E-configuration of the α,β-unsaturated ketone and torsion angles between aromatic rings .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) validate experimental structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., λ_max ≈ 350 nm for π→π* transitions) .
  • Electrostatic potential maps : Highlight electron-rich methoxy groups and electron-deficient tert-butylphenyl ring, guiding reactivity predictions .
  • Vibrational frequencies : Deviations <5% from experimental IR data validate force field parameters .

Q. What strategies resolve contradictions between antimicrobial activity data and computational predictions?

Discrepancies may arise from:

  • Solvent effects in bioassays : Polar solvents (e.g., DMSO) alter membrane permeability vs. non-polar DFT models .
  • Protonation states : The enone moiety’s acidity (pKa ~9–11) may shift under physiological conditions, affecting interaction with microbial targets .
  • Synergistic effects : Adjacent substituents (e.g., 2,5-dimethoxy) may enhance activity via hydrogen bonding, not captured in isolated molecule calculations .

Q. How do substituent positions influence crystal packing and stability?

  • Methoxy groups : Ortho-substituted methoxy (2,5 positions) introduce steric hindrance, reducing symmetry and favoring monoclinic crystal systems .
  • tert-Butyl group : Its bulky nature disrupts π-π stacking, increasing melting points (e.g., >200°C) compared to smaller alkyl substituents .
  • Halogen effects : Bromine or chlorine at the 4-position enhances density (1.4–1.6 g/cm³) via halogen bonding, as seen in related chalcones .

Methodological Challenges

Q. How to design a robust protocol for assessing the compound’s antioxidant potential while minimizing assay interference?

  • DPPH assay : Use low concentrations (<50 µM) to avoid saturation artifacts.
  • Control for autoxidation : Include ascorbic acid as a reference and perform under nitrogen .
  • Solvent compatibility : Ethanol >90% purity reduces background radical scavenging .

Q. What crystallographic techniques address non-merohedral twinning in structural studies?

  • TWINLAW (ShelXL) : Refines twin laws (e.g., twofold rotation) using HKLF5 data .
  • High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts .

Critical Analysis of Evidence

  • Conflicting data : Antimicrobial results vary significantly with substituent electronegativity (e.g., Br > Cl > CH₃) .
  • Structural limitations : XRD cannot resolve dynamic processes like keto-enol tautomerism, necessitating NMR kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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